methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate
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Overview
Description
The description of a compound typically includes its chemical structure, molecular weight, and other physical characteristics. It may also include its source or method of synthesis.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can involve retrosynthetic analysis, which is the process of deconstructing complex structures into simpler precursor structures .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying the compound’s reactivity, stability, and the products it forms during reactions .Physical and Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
ChEMBL Database Overview
ChEMBL is a large-scale bioactivity database for drug discovery, providing valuable data for chemical biology and drug-discovery research. It contains over 5.4 million bioactivity measurements for more than 1 million compounds and 5200 protein targets (Gaulton et al., 2011). The database has evolved to include a wide range of bioactivity data, including data from neglected disease screening, crop protection, drug metabolism, and patents (Gaulton et al., 2016).
Web Services and Accessibility
ChEMBL web services streamline access to drug discovery data and utilities, making it easier for researchers to build applications and data processing workflows relevant to drug discovery and chemical biology (Davies et al., 2015).
Enhancements in Data Accessibility
Continuous updates to the ChEMBL database have improved the tracking of compounds from research stages through clinical development. This includes a richer data model for representing drug targets and methods to identify reliable data (Bento et al., 2013).
Application in Crop Protection Research
ChEMBL data, primarily utilized in human health research, has been expanded to include crop protection research. This involves collating bioactivity data of insecticidal, fungicidal, and herbicidal compounds and assays (Gaulton et al., 2015).
Data Curation and Mining for Drug Discovery
The database plays a critical role in linking biochemical and chemical worlds, supporting chemical biology, lead discovery, and target selection in drug discovery. It contains extensive data on small molecules and their biological activities, abstracted from the primary literature (Bellis et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[[2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O5/c1-34-16-9-7-15(8-10-16)19-13-20-22-27-30(24(33)28(22)11-12-29(20)26-19)14-21(31)25-18-6-4-3-5-17(18)23(32)35-2/h3-13H,14H2,1-2H3,(H,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQMUSANPLEVCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=CC=C5C(=O)OC)C3=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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